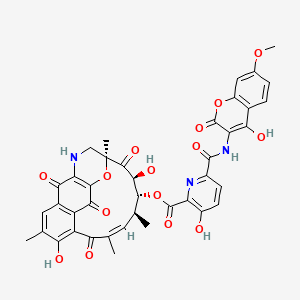
CID 78061931
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78061931” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78061931” involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of advanced technologies to monitor and control the reaction parameters, ensuring the large-scale production of the compound while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 78061931” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Compound “CID 78061931” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “CID 78061931” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are crucial to understanding its full potential and applications.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: Compared to similar compounds, “CID 78061931” exhibits unique properties such as higher reactivity, selectivity, or stability under certain conditions. These characteristics make it a valuable compound for specific applications where other compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C24H30Sn2 |
|---|---|
Peso molecular |
555.9 g/mol |
InChI |
InChI=1S/3C6H5.3C2H5.2Sn/c3*1-2-4-6-5-3-1;3*1-2;;/h3*1-5H;3*1H2,2H3;; |
Clave InChI |
NDBZVQXGURYUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)CC.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)









![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

